1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride
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Overview
Description
“1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 1417638-13-1 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2-aminoethyl)-4-piperidinecarboxylic acid dihydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature and is shipped at normal temperature .
Scientific Research Applications
Antimicrobial Activity The synthesis and antimicrobial evaluation of new pyridine derivatives, including those derived from piperidine-carboxylic acid compounds, have demonstrated variable and modest activity against bacteria and fungi. This research suggests the compound's utility in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Molecular Structure Analysis Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride (a closely related compound) have revealed detailed insights into the compound's conformation and intermolecular interactions. Such analyses are crucial for understanding the physicochemical properties of similar piperidine-derived compounds, aiding in the design of more effective pharmaceuticals and research tools (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Oxindole Synthesis Research into the synthesis of oxindoles through palladium-catalyzed C-H functionalization has utilized derivatives of piperidine-carboxylic acid as key intermediates. Such synthetic methodologies are essential for producing compounds with potential applications in medicinal chemistry, including enzyme inhibition and as therapeutic agents (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Anticancer Agents Development The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the potential of piperidine-carboxylic acid derivatives in therapeutic applications. These compounds, showing strong anticancer activity in preliminary assays, underscore the importance of such molecules in developing new cancer treatments (A. Rehman et al., 2018).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOQGLYVRCFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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